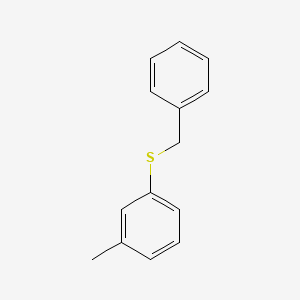

Benzyl(m-tolyl)sulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylsulfanyl-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFBFSBVVDRQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Benzyl M Tolyl Sulfane

Mechanistic Investigations of Oxidation Reactions

The oxidation of benzyl(m-tolyl)sulfane can proceed through several distinct mechanisms, depending on the oxidant and catalytic system employed. These reactions primarily target the electron-rich sulfur atom, leading to sulfoxides and sulfones, but can also involve the benzylic carbon.

Singlet Oxygen Reactions with Benzylic Sulfides

The photooxidation of organic sulfides like this compound is generally understood to proceed via reaction with the lowest excited state of molecular oxygen, known as singlet oxygen (¹O₂). cuny.edu The reaction is mechanistically complex, with product distribution being highly dependent on the solvent. cuny.eduresearchgate.net

In aprotic solvents, the reaction is believed to initiate with the formation of a transient peroxysulfoxide intermediate. This intermediate can undergo several competing pathways: it can revert to the ground state sulfide (B99878) and triplet oxygen (a process known as physical quenching), or it can rearrange to form a more stable S-hydroperoxysulfonium ylide. cuny.edu For benzylic sulfides specifically, this ylide can undergo a subsequent 1,2-OOH shift, which ultimately leads to products from the oxidative cleavage of the carbon-sulfur bond. cuny.eduresearchgate.net

Copper-Catalyzed Asymmetric Oxidation Pathways

The selective synthesis of a single enantiomer of a chiral sulfoxide (B87167) is a significant challenge in organic synthesis. Copper-catalyzed asymmetric oxidation provides a valuable method for achieving this transformation for prochiral sulfides like this compound. ucc.ie Research has demonstrated that chiral Schiff base ligands in combination with a copper(II) source can effectively catalyze the asymmetric oxidation of aryl benzyl (B1604629) sulfides to their corresponding sulfoxides with high enantioselectivity. ucc.ieresearchgate.net

For the oxidation of benzyl phenyl sulfide, a closely related substrate, a Schiff base ligand derived from 6-bromo-2-hydroxy-1-naphthaldehyde (B2771196) and 3-endo-aminoborneol has shown excellent performance, producing the sulfoxide in high yield and enantiomeric excess (ee). ucc.ieresearchgate.net The steric bulk of substituents on the ligand is crucial for achieving high selectivity. ucc.ie An investigation into the oxidation of benzyl m-tolyl sulfide specifically reported its successful synthesis, highlighting the applicability of this methodology. ucc.ie

The reaction conditions, including the choice of solvent and the use of additives, have a significant impact on the reaction's efficiency. Toluene (B28343) has been identified as a suitable solvent, and the addition of N-methylmorpholine-N-oxide (NMO) can improve the yield of the sulfoxide product. ucc.ieucc.ie Studies on various substituted aryl benzyl sulfides indicate that the presence of an aryl group directly attached to the sulfur is essential for high enantioselectivity. researchgate.net

| Substrate | Catalyst System | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Benzyl Phenyl Sulfide | Cu(II)/Schiff Base 4 | H₂O₂ | Toluene | 90 | 79 | ucc.ie |

| 2-Naphthylmethyl Phenyl Sulfide | Cu(II)/Schiff Base 4 + NMO | H₂O₂ | Toluene | - | 93 | ucc.ie |

| Benzyl p-Tolyl Sulfide | Cu(II)/Schiff Base 3 + NMO | H₂O₂ | Toluene | 67 | 77 | ucc.ie |

Hypervalent Iodine Reagent-Mediated Transformations

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA or PhI(OAc)₂), are versatile and environmentally benign oxidants used for a wide range of organic transformations. nih.gov While traditionally used as strong oxidizing agents, their application as group-transfer reagents has expanded significantly. beilstein-journals.org In the context of sulfides, these reagents can facilitate oxidative functionalizations.

One potential transformation for this compound involves reaction with hypervalent iodine reagents in the presence of a nitrogen source to form sulfilimines or related N-S bonded compounds. For instance, the reaction of in situ-generated sulfenate salts with hypervalent iodine reagents bearing a benzylamine (B48309) moiety has been shown to produce sulfonamides. beilstein-journals.orgresearchgate.net This suggests a pathway where the sulfide is first oxidized, followed by reaction with the amine component. The mechanism is proposed to involve either electrophilic amination or a possible radical pathway, depending on the specific reagents and conditions. beilstein-journals.org These reagents open up synthetic routes that rely on the umpolung (reactivity inversion) of usually nucleophilic functional groups. beilstein-journals.org

Carbon-Hydrogen Bond Functionalization Mechanisms

Beyond reactions at the sulfur atom, the thioether moiety in this compound can act as a directing group to control the functionalization of otherwise unreactive C-H bonds on the aromatic rings.

Site-Selective Thioether-Directed C(sp²)-H Acetoxylation

Palladium-catalyzed C-H activation has become a powerful tool for the selective functionalization of arenes. The thioether group in substrates like this compound can serve as an effective directing group for the acetoxylation of aromatic C(sp²)-H bonds. rsc.org In this transformation, a palladium catalyst, in conjunction with an oxidant like PhI(OAc)₂, facilitates the site-selective introduction of an acetoxy group onto the tolyl ring, ortho to the sulfur atom. rsc.org

The proposed mechanism involves the coordination of the sulfur atom to the palladium(II) center, forming a cyclometalated intermediate. This brings the catalyst into close proximity to the ortho C-H bond, enabling its cleavage in what is often the turnover-limiting step of the cycle. rsc.orgresearchgate.net This process, sometimes described as a concerted metalation-deprotonation (CMD), leads to the formation of a palladacycle. sigmaaldrich.com Subsequent oxidative addition of the acetate (B1210297) source (e.g., from PhI(OAc)₂) to the palladium center, followed by reductive elimination, releases the acetoxylated product and regenerates the active palladium catalyst. The directing thioether group can later be removed or transformed into other useful functionalities. rsc.org

Influence of Electronic Nature of Sulfur and Aromatic Substituents on Reaction Efficiency

In thioether-directed C-H functionalization reactions, the electronic properties of the substituents on the aromatic rings can influence reaction efficiency, although steric factors often play a more dominant role. sigmaaldrich.com For many directed C(sp²)-H activation processes that proceed via a CMD mechanism, the reaction is notably insensitive to the electronic effects of ring substituents. sigmaaldrich.com The primary determinant of selectivity is the formation of a stable 5- or 6-membered metallacycle, with the most sterically accessible C-H bond being the preferred site of activation. sigmaaldrich.com

However, the electronic nature of the directing group itself is critical. The sulfur atom of the thioether must be sufficiently Lewis basic to coordinate effectively with the palladium catalyst to initiate the catalytic cycle. If the sulfur is oxidized to a sulfoxide or sulfone, its directing ability is significantly diminished.

| Reaction Type | Key Influencing Factor | Effect on Reactivity/Selectivity | Reference |

|---|---|---|---|

| Thioether-Directed C(sp²)-H Acetoxylation | Steric Accessibility | Primary determinant of site-selectivity (ortho-position favored). | sigmaaldrich.com |

| Thioether-Directed C(sp²)-H Acetoxylation | Electronic Effects of Ring Substituents | Often has a minor effect on site-selectivity in CMD mechanisms, but can influence overall reaction yield. | sigmaaldrich.comsci-hub.se |

| Thioether-Directed C(sp²)-H Acetoxylation | Electronic Nature of Sulfur | Sufficient Lewis basicity is required for coordination to the Pd catalyst. Oxidation to sulfoxide/sulfone deactivates the directing group. | rsc.org |

Rearrangement Reactions and S-Tether Cleavage Pathways

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen, transforming them into α-acyloxy thioethers in the presence of an acid anhydride (B1165640). medcraveonline.com For benzyl(m-tolyl)sulfoxide, the analogue of this compound, this reaction proceeds through a well-established mechanism. The process is initiated by the acylation of the sulfoxide oxygen by an activating agent like acetic anhydride, forming a sulfonium (B1226848) ion intermediate. Subsequent elimination of a proton from the α-carbon, facilitated by a base (such as acetate), generates a key electrophilic thial intermediate. Finally, nucleophilic attack by the acetate on the thial yields the α-acetoxy sulfide product. wikipedia.org

While the classical Pummerer rearrangement often results in low enantioselectivity for chiral sulfoxides, modifications have been developed to improve stereochemical outcomes. medcraveonline.com For instance, the use of 1,3-dicyclohexylcarbodiimide (DCC) as an additive can enhance the enantiomeric excess (ee), although sometimes at the cost of chemical yield. rsc.org In the case of chiral, non-racemic benzyl tolyl sulfoxide, the standard Pummerer reaction with acetic anhydride and DCC has been reported to yield a racemic α-acetoxy sulfide. rsc.org However, a silicon-induced Pummerer-type reaction using ketene (B1206846) tert-butyldimethylsilyl methyl acetal (B89532) and a catalytic amount of zinc iodide has shown promise, affording an enantiomerically enriched α-siloxy sulfide with up to 70% ee. rsc.org

Table 1: Pummerer-type Reaction of Chiral Benzyl Tolyl Sulfoxide

| Activator/Conditions | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride, DCC | α-acetoxy sulfide | Racemic | - | rsc.org |

| Ketene tert-butyldimethylsilyl methyl acetal, ZnI₂ | α-siloxy sulfide | 70% | 87% | rsc.org |

The reductive cleavage of the sulfur-carbon bonds in sulfanes and their derivatives is a synthetically useful transformation. While specific studies on the reductive cleavage of this compound are not extensively detailed in the provided search results, general methods for the cleavage of similar benzylic sulfides and related sulfonamides and sulfonates provide insight into potential pathways.

One approach involves the use of low-valent titanium reagents. A system generated in situ from Ti(O-i-Pr)₄, Me₃SiCl, and Mg powder has been shown to effectively cleave a variety of sulfonamides and sulfonates, yielding the corresponding amines and alcohols. organic-chemistry.org This method is notable for its mild conditions and good functional group tolerance. organic-chemistry.org It proceeds via a reductive process that can cleave N-S, S-O, and S-C bonds. organic-chemistry.org

Another relevant area of research is the reductive homocoupling of benzyl halides, which proceeds through benzyl radical intermediates. acs.orgchemrxiv.org Systems like zirconocene/photoredox catalysis can facilitate the cleavage of the carbon-halogen bond in benzyl chlorides, leading to the formation of bibenzyl products through radical-radical coupling. acs.orgchemrxiv.org This highlights the accessibility of benzyl radical intermediates, which could potentially be generated from this compound under appropriate reductive conditions, leading to cleavage of the benzyl-sulfur bond.

Radical Reaction Pathways in Sulfide and Radical-SO₂ Interactions

The benzylic position of this compound is susceptible to radical formation due to the resonance stabilization of the resulting benzyl radical by the adjacent phenyl ring. khanacademy.org This reactivity can be harnessed in various synthetic transformations. For instance, benzylic C-H functionalization can be initiated by radical-generating systems like Et₃SiH/KOtBu, leading to rearrangements and other reactions. researchgate.net

Computational studies on related systems, such as o-tolyl aryl ethers, have shown that benzyl radicals can be formed through hydrogen atom abstraction from the methyl group. mdpi.com These radicals can then participate in subsequent reactions. The presence of radical scavengers like TEMPO has been shown to inhibit reactions that are proposed to proceed through a radical pathway, providing experimental evidence for their involvement. thieme-connect.com

While direct studies on the interaction of this compound radicals with sulfur dioxide (SO₂) are not explicitly detailed, the formation of benzyl radicals from related precursors is a key step in many reactions. khanacademy.orgmdpi.com The subsequent reactions of these radicals are diverse and can include coupling, addition, and rearrangement pathways.

Stereoselective Transformations Involving Chiral Sulfinyl Moieties

The sulfinyl group in chiral sulfoxides, such as the oxidized form of this compound, is a powerful tool in asymmetric synthesis. medcraveonline.com The stereogenic sulfur atom, with its lone pair, oxygen, and two different carbon substituents, can effectively control the stereochemical outcome of reactions at nearby centers. medcraveonline.com

Several methods exist for the synthesis of enantiomerically pure sulfoxides. The Andersen synthesis, which involves the nucleophilic substitution of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent, is a classic and widely used method that proceeds with complete inversion of configuration at the sulfur atom. medcraveonline.com Asymmetric oxidation of the corresponding sulfide is another important route. medcraveonline.comresearchgate.net Reagents like modified Sharpless epoxidation systems [Ti(OiPr)₄/(+)-DET/tBuOOH] have been successfully employed for this purpose. medcraveonline.com

Once formed, chiral sulfoxides can be used in a variety of stereoselective transformations. For example, the addition of α-sulfinyl carbanions to imines can proceed with high diastereoselectivity, which is controlled by the configuration of the sulfur atom. medcraveonline.com The reduction of β-keto sulfoxides is another example where the stereochemical outcome can be directed by the chirality of the sulfoxide. medcraveonline.com

Table 2: Methods for Asymmetric Synthesis of Chiral Sulfoxides

| Method | Key Features | Reference |

|---|---|---|

| Andersen Synthesis | Nucleophilic substitution on diastereomerically pure menthyl p-toluenesulfinate with Grignard reagents; proceeds with inversion of configuration. | medcraveonline.com |

| Asymmetric Oxidation | Use of chiral oxidizing agents (e.g., modified Sharpless reagent) to oxidize prochiral sulfides. | medcraveonline.comresearchgate.net |

Computational and Theoretical Chemistry Studies on Benzyl M Tolyl Sulfane Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stability

Density Functional Theory (DFT) has become a important tool for investigating the intricacies of chemical reactions involving sulfur-containing molecules. coe.edu DFT calculations allow for the detailed exploration of reaction mechanisms, stability of intermediates, and the energetics of bond formation and cleavage.

Electronic Structure Analysis of Sulfur-Containing Moieties

The electronic structure of sulfur-containing moieties is fundamental to their chemical behavior. DFT calculations have been employed to determine the equilibrium geometries and electronic properties of various sulfur-containing organic molecules. nih.gov While DFT methods are powerful, their accuracy for sulfur-containing compounds can be lower compared to molecules containing only second-row atoms, sometimes overestimating bond lengths. nih.gov The choice of functional and basis set is critical for obtaining reliable results, with functionals like B3LYP, r²SCAN, B97-D3, and TPSSh showing good performance for iron-sulfur clusters. acs.org

The electronic properties of sulfur compounds can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis, which provides insights into orbital populations and intramolecular interactions. researchgate.netbohrium.com For instance, in persulfides, the frontier molecular orbitals are delocalized over both sulfur atoms, which influences their reactivity. nih.gov

Table 1: Comparison of DFT Functionals for Iron-Sulfur Systems

| Functional | Type | Performance Characteristics |

| r²SCAN | Nonhybrid | Accurately reproduces Fe-Fe and Mo-Fe distances. acs.org |

| B97-D3 | Nonhybrid | Accurately reproduces Fe-Fe and Mo-Fe distances. acs.org |

| TPSSh | Hybrid | With 10-15% exact exchange, accurately reproduces high-resolution X-ray structures. acs.org |

| B3LYP * | Hybrid | With 10-15% exact exchange, accurately reproduces high-resolution X-ray structures. acs.org |

Investigation of Radical Intermediates and Reaction Energetics

Radical intermediates play a crucial role in many reactions involving sulfur compounds. acs.orgrsc.org DFT calculations are instrumental in studying the formation and stability of these radicals. For example, in the rearrangement of o-tolyl aryl ethers, the formation of benzyl (B1604629) radical intermediates has an attainable activation energy. mdpi.com The energetics of these radical pathways, including activation energies and reaction thermicity, can be precisely calculated. mdpi.com

The generation of radicals from precursors like sulfinates has been studied, highlighting the efficiency of these compounds in initiating radical reactions. acs.org Furthermore, computational studies have explored the diverse reactivity of radical intermediates, such as their involvement in C-C and C-N bond formation. acs.org

Mechanistic Pathways of Carbon-Sulfur Bond Formation and Cleavage

The formation and cleavage of carbon-sulfur (C-S) bonds are fundamental processes in organic chemistry. dicp.ac.cnresearchgate.net DFT calculations provide detailed insights into the mechanisms of these reactions. chinesechemsoc.orgresearchgate.net For instance, in fluoro-Julia-Kocienski reactions, DFT has shown that fluorine substituents can activate the C-S bond, leading to α-elimination through a four-membered transition state. chinesechemsoc.org

The activation energy for C-S bond cleavage is often lower than for C-C bond cleavage due to the lower bond energy of the C-S bond. chinesechemsoc.org However, kinetic versus thermodynamic control can influence the observed reaction pathway. rsc.org Computational studies have also elucidated the role of transition metals in catalyzing C-S bond activation and cleavage. dicp.ac.cnresearchgate.net The mechanisms often involve oxidative addition of the C-S bond to a low-valent transition metal. dicp.ac.cn

Molecular Orbital (MO) Theory and Bonding Analysis

Molecular Orbital (MO) theory offers a framework for understanding the bonding and electronic interactions within molecules. libretexts.orglibretexts.org It complements DFT by providing a qualitative and quantitative picture of orbital interactions.

Delocalization Effects in Sulfane Systems

Electron delocalization is a key factor influencing the stability and reactivity of sulfane systems. acs.org In sulfone-based electrolytes, for example, delocalizing electrons by introducing additional oxygen atoms and through fluorination can significantly reduce viscosity and reactivity towards lithium ions. researchgate.netosti.govbohrium.com This delocalization can be understood through resonance and electron-withdrawing effects. researchgate.netosti.govbohrium.com

MO theory helps to visualize how orbitals overlap and electrons are distributed across the molecule, leading to these delocalization effects. libretexts.org The concept of bond delocalization suggests that more delocalized bonds can be intrinsically more reactive, independent of their strength. acs.org

Conformational Analysis and Isomerization Pathways of Related Cations

The three-dimensional structure and conformational flexibility of molecules are critical to their function. Computational methods are widely used to perform conformational analysis and investigate isomerization pathways. researchgate.netacs.orgimperial.ac.uk

For S-n-alkyl-tetrahydrothiophenium cations, DFT calculations have been used to study their conformational equilibrium in solution. hhu.de These studies revealed that the cations exist in a rapid conformational exchange between different twist forms of the tetrahydrothiophene (B86538) ring. hhu.de The calculated NMR chemical shifts, using methods like Gauge-Including Atomic Orbitals (GIAO), can be compared with experimental data to validate the computed conformations. hhu.de Similarly, the conformational preferences of imidazolidinone derivatives have been investigated through a combination of X-ray crystallography and DFT calculations, revealing the subtle interplay of steric and electronic effects that determine the most stable conformers. ethz.ch

Ab Initio Molecular Dynamics Simulations (Relevant for similar sulfane systems)

AIMD serves as a powerful tool for investigating the liquid structures of organosulfur compounds, providing a benchmark for the validation of classical force fields. aip.org For instance, studies on organophosphorus and organochlorine compounds, including sulfur-containing molecules like HD (mustard gas), have utilized AIMD to characterize local liquid structures and intermolecular interactions. aip.org Such simulations can reveal details about the influence of different chemical groups on the solvation structure, which is relevant for understanding the behavior of substituted diaryl sulfanes like Benzyl(m-tolyl)sulfane in solution. aip.org

Furthermore, AIMD is instrumental in elucidating reaction mechanisms at an atomistic level. Research on sulfur/carbon copolymer cathodes for lithium-sulfur batteries has employed AIMD to track the structural evolution and lithiation reactions of molecules containing sulfur chains linked to aromatic groups. chemrxiv.orgresearchgate.net These simulations can follow the dynamics of C–S bond stability at elevated temperatures and during electrochemical processes. chemrxiv.orgresearchgate.net In other contexts, direct AIMD has been used to study the reaction dynamics of strained sulfur-containing rings like thiirane, where the rupture of C-S bonds occurs on a femtosecond timescale.

The computational expense of AIMD often restricts simulations to smaller systems and shorter timescales. acs.org Despite this, the method provides a robust alternative to experiments for generating reference data, for example, in studying ion pairing to sulfated moieties, which is crucial for understanding interactions in biological systems. nih.govresearchgate.net Theoretical studies on the cleavage of the C–S bond in model compounds such as cyclohexyl phenyl sulfide (B99878), using Density Functional Theory (DFT), underpin the principles used in AIMD and help to elucidate reaction pathways and energy barriers in complex chemical environments. acs.org

The table below summarizes findings from AIMD and related theoretical studies on systems analogous to this compound, highlighting the scope and utility of these computational methods.

| Sulfane System Studied | Focus of the Computational Study | Key Findings/Applications | Reference |

|---|---|---|---|

| Sulfur/1,3-diisopropenylbenzene (S/DIB) copolymers | Structural evolution and lithiation reactions in battery cathodes | AIMD simulations at 300 K and 500 K showed no C-S bond breaking, providing insight into structural stability during battery operation. | chemrxiv.orgresearchgate.net |

| Organophosphorus and Organochlorine liquids (including sulfur mustard simulant) | Characterization of bulk liquid structures | AIMD provides a "gold standard" for evaluating and developing classical force fields (like GAFF) for organic liquids. | aip.org |

| Thiirane (C₂H₄S) | Reaction dynamics with atomic oxygen | Direct AIMD revealed a short-lived diradical complex and rapid, sequential rupture of the two S-C bonds. | |

| Amorphous Metal Sulfides (a-MSₓ) | Cathode materials for Li-S batteries | AIMD simulations were used to study structural changes and stability upon lithium ion insertion, though limited time scales can be a constraint. | acs.org |

| Cyclohexyl Phenyl Sulfide (CPS) | Aquathermal degradation mechanism | DFT calculations were used to investigate the kinetic and thermodynamic parameters of C-S bond cleavage, a key process in heavy oil upgrading. | acs.org |

Synthesis and Reactivity of Advanced Benzyl M Tolyl Sulfane Derivatives and Analogues

Sulfoxide (B87167) and Sulfone Derivatives: Synthesis and Subsequent Chemical Transformationsthieme-connect.comrsc.orgoup.comcdnsciencepub.comresearchgate.netrsc.orgarkat-usa.org

The sulfur atom in benzyl(m-tolyl)sulfane can be readily oxidized to form the corresponding sulfoxide and sulfone. These derivatives are not merely oxidation products but serve as versatile intermediates in a variety of subsequent chemical reactions. The controlled oxidation of the sulfide (B99878) is the most direct route to these compounds, with the choice of oxidant and reaction conditions determining the final oxidation state.

Subsequent transformations of the sulfoxide are of particular interest. For instance, benzyl (B1604629) p-tolyl sulfoxides undergo the Pummerer reaction when treated with acetic anhydride (B1165640). oup.comoup.com This reaction involves the conversion of the sulfoxide into an α-acetoxy sulfide, proceeding through an acetoxy-sulfonium ylide intermediate. Studies using ¹⁸O-labeled sulfoxides have shown that the migration of the acetoxy group from the sulfur atom to the α-carbon is a predominantly intramolecular process. oup.com

Selective Oxidation Strategiesthieme-connect.comrsc.orgoup.com

Achieving selective oxidation to either the sulfoxide or the sulfone is a key challenge in sulfide chemistry. Over-oxidation to the sulfone is a common side reaction when synthesizing the sulfoxide. Various strategies have been developed to control the outcome of the oxidation of aryl benzyl sulfides.

Oxidation to Sulfoxides : Milder oxidizing agents are typically employed to stop the reaction at the sulfoxide stage. Reagents such as pseudocyclic benziodoxole triflate have been shown to be effective for the selective oxidation of sulfides to sulfoxides, with the significant advantage that overoxidation to the sulfone is not observed. arkat-usa.org Similarly, visible light photoredox catalysis using platinum(II) complexes and atmospheric oxygen can achieve complete chemoselectivity for the sulfoxide. rsc.org

Oxidation to Sulfones : Stronger oxidizing agents or harsher reaction conditions are required to synthesize the sulfone. A combination of sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in acetonitrile (B52724) has been demonstrated to be an effective system for oxidizing diaryl sulfides directly to their corresponding sulfones in high yields. mdpi.com Other systems, such as those using m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with specific catalysts, can also yield sulfones. mdpi.comconicet.gov.ar

The table below summarizes various catalytic systems used for the oxidation of sulfide substrates, highlighting the selectivity achieved.

| Catalyst/Reagent | Oxidant | Substrate Example | Product | Selectivity/Yield | Ref |

| IBA-OTf | - | Benzyl phenyl sulfide | Benzyl phenyl sulfoxide | 89% Yield (Sulfoxide) | arkat-usa.org |

| Pt(II) Complex | O₂ (air), Visible Light | Benzyl phenyl sulfide | Benzyl phenyl sulfoxide | 88% Yield (Sulfoxide) | rsc.org |

| NaClO₂ / HCl | - | Diphenyl sulfide | Diphenyl sulfone | 95% Yield (Sulfone) | mdpi.com |

| SiW₁₁Mn/C | H₂O₂ | Methyl p-tolyl sulfide | Methyl p-tolyl sulfoxide/sulfone | Selective to either, depending on conditions | conicet.gov.ar |

Chiral Sulfoxide Synthesis and Their Utility in Asymmetric Reactionsrsc.orgcdnsciencepub.comnanomaterchem.com

The sulfur atom in benzyl(m-tolyl)sulfoxide is a stereocenter, making the synthesis of enantiomerically pure sulfoxides a significant area of research. rsc.org These chiral sulfoxides are valuable as chiral auxiliaries, capable of inducing stereoselectivity in a wide range of chemical transformations. thieme-connect.comresearchgate.net

One of the foundational methods for synthesizing enantiopure sulfoxides is the Andersen synthesis. This method involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent, such as benzylmagnesium chloride. The nucleophilic substitution occurs at the sulfur atom with inversion of configuration, allowing for the predictable synthesis of a specific enantiomer of the resulting sulfoxide. wiley-vch.de

Another powerful approach is the catalytic asymmetric oxidation of the parent sulfide. wiley-vch.de Transition metal complexes featuring chiral ligands are often used to catalyze the enantioselective oxidation. For example, titanium and vanadium complexes with chiral ligands like diethyl tartrate (DET) can effectively catalyze the oxidation of aryl benzyl sulfides with high enantioselectivity. acs.org

Once synthesized, these chiral sulfoxides, or more specifically the anions derived from them, can be used in asymmetric synthesis. For instance, the anion of (R)-(+)-methyl p-tolyl sulfoxide undergoes diastereoselective addition to imines, a key step in the asymmetric synthesis of alkaloids like (R)-(+)-tetrahydropalmatine. acs.org

The following table presents examples of asymmetric oxidation methods.

| Catalyst System | Oxidant | Substrate | Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|

| Ti(Oi-Pr)₄ / Chiral Hydroperoxide | Chiral Hydroperoxide | Methyl p-tolyl sulfide | Modest ee, increases with kinetic resolution | wiley-vch.de |

| MoO₂(acac)₂ / Chiral Bis-hydroxamic acid | Trityl hydroperoxide | p-Tolyl methyl sulfide | 81% ee | wiley-vch.de |

| Palladium / (R,RS)-24 ligand | - | Sulfenate Anion + Aryl Iodide | Up to 80% ee | acs.org |

Impact of Substituted Benzyl and Tolyl Moieties on Reactivity and Selectivitythieme-connect.comacs.orgmdpi.com

The introduction of substituents onto the benzyl or tolyl rings of this compound and its derivatives can profoundly influence their reactivity and the selectivity of their transformations. These effects are primarily electronic and steric in nature.

Electronic and Steric Effects of Aromatic Substituentsthieme-connect.comacs.org

The electronic nature of substituents on the aromatic rings—whether they are electron-donating or electron-withdrawing—alters the electron density at the sulfur atom and influences the stability of reaction intermediates.

In the oxidation of substituted phenyl methyl sulfides with potassium peroxydisulfate, electron-releasing groups on the phenyl ring accelerate the reaction, while electron-withdrawing groups retard it. cdnsciencepub.com This indicates an electrophilic attack by the oxidant on the sulfur atom, which is favored by higher electron density. A good correlation between the reaction rates and Hammett σ⁺/σ constants is often observed in such reactions, confirming the electronic influence. cdnsciencepub.com For example, in palladium-catalyzed arylations of sulfenate anions, electron-withdrawing groups on the reacting aryl iodide can lead to different yields and enantioselectivities compared to electron-donating groups. mdpi.com

Steric effects arise from the physical bulk of the substituents. Large substituents near the reaction center can hinder the approach of reagents, slowing down the reaction rate. This is evident in the oxidation of a series of alkyl phenyl sulfides, where the reaction rate decreases as the size of the alkyl group increases (e.g., methyl > ethyl > propyl > isopropyl > t-butyl). cdnsciencepub.com In copper-catalyzed asymmetric oxidation, the presence of substituents at the ortho position of the aryl ring can have a significant impact on enantioselectivity, often due to steric hindrance that affects how the substrate binds to the chiral catalyst. nanomaterchem.comresearchgate.net

| Reaction | Substituent Effect | Observation | Ref |

| Sulfide Oxidation (Peroxydisulfate) | Electron-releasing group (e.g., -OCH₃) on phenyl ring | Accelerates reaction rate | cdnsciencepub.com |

| Sulfide Oxidation (Peroxydisulfate) | Electron-withdrawing group (e.g., -NO₂) on phenyl ring | Retards reaction rate | cdnsciencepub.com |

| Sulfide Oxidation (Peroxydisulfate) | Increasing bulk of alkyl group | Decreases reaction rate | cdnsciencepub.com |

| Pd-catalyzed Arylation of Sulfenate Anions | Ortho-substituent on aryl iodide | Lower yield and racemic product | mdpi.com |

Sulfenate Salts and Related Intermediate Speciesresearchgate.net

Sulfenate anions (RSO⁻) are key reactive intermediates derived from sulfoxides. mdpi.com They are the conjugate bases of the highly unstable sulfenic acids (RSOH). Sulfenate anions are ambident nucleophiles, capable of reacting at either the sulfur or the oxygen atom. mdpi.com For a compound like benzyl(m-tolyl)sulfoxide, the corresponding sulfenate anion can be generated in situ.

A common method for generating sulfenate anions is through a base-promoted retro-Michael reaction of β-sulfinyl esters. mdpi.combeilstein-journals.org The sulfenate anion, once formed, can be trapped by various electrophiles. A particularly useful reaction is the palladium-catalyzed arylation of sulfenate anions with aryl iodides, which provides a modern route to unsymmetrical diaryl or alkyl-aryl sulfoxides. acs.orgmdpi.com The choice of chiral ligands in these palladium-catalyzed reactions can even lead to the synthesis of enantiomerically enriched sulfoxides. mdpi.com More recently, the reaction of sulfenate salts with hypervalent iodine reagents has been explored as a route to form S-N bonds, yielding sulfonamides. beilstein-journals.orgnih.gov

Organometallic Derivatives Featuring Benzyl Sulfide Ligandsmdpi.com

Benzyl sulfides, including this compound, can act as ligands, coordinating to metal centers through the sulfur atom to form organometallic complexes. The sulfur atom's lone pairs of electrons make it a soft donor, favoring coordination to soft metal ions like Cu(I), Pd(II), and Pt(II), as well as tungsten. cdnsciencepub.com

The reactivity of these coordinated sulfide ligands can be significantly different from that of the free sulfide. For example, metal-thiolate complexes, which are related to sulfide adducts, show nucleophilic behavior. The reaction of metal(II)-thiolate complexes with benzyl bromide results in the formation of a thioether, such as benzyl-p-tolylsulfide, demonstrating the transfer of the alkyl group to the sulfur. nih.gov

In other instances, chiral metal complexes have been used to control the stereochemistry at the sulfur center. A chiral rhenium Lewis acid, [(η⁵-C₅H₅)Re(NO)(PPh₃)]⁺, can coordinate to dibenzyl sulfides, leading to desymmetrization and the formation of thiolate complexes with high diastereomeric purity. nsf.gov Tungsten carbonyl complexes of the type W(CO)₅L, where L is a sulfide ligand like benzylmethyl sulfide, have also been synthesized and studied to understand the nature of the metal-sulfur bond. cdnsciencepub.com

Strategic Applications of Benzyl M Tolyl Sulfane in Organic Synthesis

Directing Group Capabilities in Selective C-H Activation

The strategic functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, with directing groups playing a pivotal role in achieving regioselectivity. thieme-connect.denih.govdmaiti.com The sulfide (B99878) functional group, in various molecular contexts, has been recognized for its coordinating ability with transition metals, thereby directing C-H activation at specific positions, typically ortho to the sulfur atom. thieme-connect.dersc.org This capability allows for the construction of complex molecular architectures from simpler precursors. nih.gov

Role as Precursors for Diverse Synthetically Useful Functional Groups

The transformation of one functional group into another is a fundamental aspect of organic synthesis, enabling the construction of target molecules with desired properties. libretexts.org Sulfides are known precursors to other sulfur-containing functionalities, such as sulfoxides and sulfones, through oxidation reactions. These transformations are significant as sulfoxides and sulfones themselves are valuable functional groups in medicinal chemistry and materials science. acs.org

Theoretically, benzyl(m-tolyl)sulfane can be oxidized to the corresponding benzyl(m-tolyl)sulfoxide and benzyl(m-tolyl)sulfone. Furthermore, the benzyl-sulfur bond could potentially be cleaved to generate m-thiocresol or other derivatives. However, specific and detailed research findings documenting the systematic exploration of this compound as a precursor to a diverse range of functional groups are not prominently featured in the current body of scientific literature. General methods for the synthesis of benzyl (B1604629) sulfides have been developed, highlighting their importance as intermediates. rsc.orgrsc.org

Integration as Building Blocks in Complex Molecular Architectures

Building blocks are fundamental molecular units that are incorporated into larger, more complex structures during a synthesis. nih.govfluorochem.co.uk The utility of a molecule as a building block is determined by its inherent structural features and its reactivity. Benzyl sulfides, in general, are utilized in the synthesis of various bioactive compounds and materials. rsc.org

The structure of this compound, featuring a benzyl group, a sulfur atom, and a meta-substituted tolyl group, provides several potential points for modification and incorporation into larger molecules. For instance, the aromatic rings could undergo electrophilic or nucleophilic substitution reactions, and the benzylic position could be functionalized. Despite these theoretical possibilities, there is a lack of specific examples in published research that demonstrate the integration of this compound as a key building block in the total synthesis of complex natural products or other intricate molecular architectures. acs.org The development of synthetic methodologies often relies on readily available and well-characterized building blocks. nih.gov

Q & A

Q. What are the optimal reaction conditions for synthesizing Benzyl(m-tolyl)sulfane with high yield and purity?

The synthesis of benzylated aromatic compounds like this compound can be optimized using factorial experimental designs such as the Yates pattern. Key parameters include:

- Temperature : Elevated temperatures (e.g., 80–100°C) enhance reaction kinetics but must avoid side reactions.

- Catalyst concentration : Acid catalysts (e.g., benzenesulfonic acid) at 5–10 mol% improve benzylation efficiency.

- Molar ratio : A 1:1.2 molar ratio of m-cresol to benzyl alcohol balances stoichiometry and minimizes unreacted precursors.

- Reaction time : 4–6 hours under reflux typically achieves >80% yield. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Mass spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 230.30 for C₁₈H₁₄S) and fragmentation patterns to confirm the sulfane linkage.

- Nuclear magnetic resonance (NMR) : ¹H NMR reveals aromatic proton splitting patterns (e.g., meta-substitution on the tolyl group at δ 6.8–7.2 ppm). ¹³C NMR identifies quaternary carbons adjacent to sulfur.

- UV-Vis spectroscopy : Absorption bands near 270–290 nm indicate π→π* transitions in the conjugated aromatic system.

- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve impurities.

Advanced Research Questions

Q. How does the electronic structure of the m-tolyl group influence the stability and reactivity of this compound compared to ortho- or para-substituted analogs?

Computational studies (e.g., NICS aromaticity indices) show that the meta-substituted tolyl group reduces steric hindrance and enhances resonance stabilization compared to ortho isomers. The m-tolyl cation exhibits intermediate stability between benzyl and p-tolyl cations due to:

Q. What methodological challenges arise in detecting sulfane sulfur species like this compound in complex matrices?

Sulfane sulfurs are prone to oxidation and require specialized detection strategies:

- Cyanolysis : Quantifies total sulfane sulfur via thiocyanate formation (UV detection at 460 nm), but lacks species specificity.

- Fluorescent probes (e.g., SSP2) : Enable selective, non-destructive detection through sulfane-mediated cyclization (λₑₓ = 488 nm, λₑₘ = 520 nm).

- Reductant-coupled H₂S analysis : DTT reduces sulfane sulfur to H₂S, which is trapped with monobromobimane and quantified via LC-MS. Contradictions in data may arise from matrix interference (e.g., thiols) or probe cross-reactivity.

Q. How can contradictions in reported thermodynamic stability data for this compound be resolved?

Discrepancies in gas-phase thermochemistry (e.g., ΔfH° values) often stem from:

- Experimental techniques : Differences between calorimetry (e.g., combustion) and mass spectrometry (e.g., ion clustering).

- Isomeric purity : Ortho/meta/para isomer contamination in early studies skews stability rankings. To reconcile data, use high-level DFT calculations (e.g., B3LYP/6-311+G(d,p)) combined with controlled synthesis of isomerically pure samples. Cross-validate with ion mobility spectrometry.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 1 ppm).

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Fire hazards : Although non-flammable, decomposition at >200°C releases toxic SOₓ gases—use CO₂ fire extinguishers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.